molecular formula C26H24ClNO6 B5128953 4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5128953
M. Wt: 481.9 g/mol
InChI Key: DGULTXHEKTXOBO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzodioxole moiety, and a methoxybenzyl group, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce halogens or other substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
  • 1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

Uniqueness

4-Methoxybenzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the quinoline core, benzodioxole moiety, and methoxybenzyl group provides a distinct chemical profile that may confer unique biological activities and synthetic utility compared to similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO6/c1-14-23(26(30)32-12-15-6-8-16(31-2)9-7-15)24(25-19(28-14)4-3-5-20(25)29)17-10-21-22(11-18(17)27)34-13-33-21/h6-11,24,28H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGULTXHEKTXOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Cl)OCO4)C(=O)OCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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